molecular formula C18H21BrN2O2S B12487246 N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]piperidin-4-amine

N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]piperidin-4-amine

Cat. No.: B12487246
M. Wt: 409.3 g/mol
InChI Key: CVOUYCUDZYZQFW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]piperidin-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a bromophenyl group and a methylphenylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]piperidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring followed by the introduction of the bromophenyl and methylphenylsulfonyl groups. Common reagents used in these reactions include bromine, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]piperidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various physiological outcomes. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine: Similar structure but lacks the amine group.

    N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.

    N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]morpholine: Similar structure but with a morpholine ring.

Uniqueness

N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]piperidin-4-amine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research endeavors.

Properties

Molecular Formula

C18H21BrN2O2S

Molecular Weight

409.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(4-methylphenyl)sulfonylpiperidin-4-amine

InChI

InChI=1S/C18H21BrN2O2S/c1-14-2-8-18(9-3-14)24(22,23)21-12-10-17(11-13-21)20-16-6-4-15(19)5-7-16/h2-9,17,20H,10-13H2,1H3

InChI Key

CVOUYCUDZYZQFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC3=CC=C(C=C3)Br

Origin of Product

United States

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